Carbamazepine-d10

Catalog No.
S1537544
CAS No.
132183-78-9
M.F
C15H12N2O
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamazepine-d10

CAS Number

132183-78-9

Product Name

Carbamazepine-d10

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

FFGPTBGBLSHEPO-LHNTUAQVSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

The exact mass of the compound Carbamazepine-D10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbamazepine-d10 is a highly enriched (>99% isotopic purity) stable isotope-labeled internal standard (IS) strictly procured for the absolute quantification of the antiepileptic drug carbamazepine in complex matrices. In modern analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this compound exhibits physicochemical properties identical to the unlabeled parent drug[1]. This identical behavior ensures exact chromatographic co-elution, identical ionization efficiency, and matched physical losses during sample preparation [2]. Consequently, Carbamazepine-d10 is the foundational reference material for environmental monitoring of pharmaceuticals and personal care products (PPCPs), therapeutic drug monitoring (TDM), and pharmacokinetic screening, where analytical precision and regulatory compliance are non-negotiable [3].

Substituting Carbamazepine-d10 with a generic structural analog (such as oxcarbazepine or dihydrocarbamazepine) or relying on external calibration introduces severe analytical vulnerabilities. In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), complex matrices like wastewater or blood plasma cause transient, time-dependent ion suppression or enhancement [1]. Structural analogs elute at different retention times than the target analyte, meaning they experience a different matrix environment and fail to accurately normalize these signal fluctuations, often leaving up to 60% of signal loss uncorrected [2]. Furthermore, utilizing lower-deuterated isotopes (e.g., Carbamazepine-d2 or -d4) risks significant isotopic cross-talk from the natural M+1 and M+2 isotopic envelope of highly concentrated unlabeled carbamazepine, artificially inflating baseline noise and restricting the linear dynamic range of the assay [3].

Matrix Effect Normalization in ESI LC-MS/MS

In the analysis of complex environmental matrices (e.g., influent wastewater), electrospray ionization (ESI) is highly susceptible to signal suppression. When using Carbamazepine-d10 as an internal standard, the exact chromatographic co-elution allows for perfect tracking of transient matrix effects, normalizing the relative recovery to 88–106%. In contrast, utilizing a structural analog internal standard (which elutes at a different time) fails to capture the same suppression window, leaving 40–60% of the signal loss uncorrected [1].

Evidence DimensionRelative signal recovery under ESI ion suppression
Target Compound Data88–106% relative recovery (fully compensated)
Comparator Or BaselineStructural analog IS (leaves 40–60% uncorrected signal suppression)
Quantified DifferenceUp to 60% improvement in quantitative accuracy
ConditionsInfluent wastewater matrices using positive ion mode ESI LC-MS/MS

Procuring the d10 isotope prevents false negatives and ensures regulatory compliance when quantifying trace pharmaceuticals in highly suppressive matrices.

Elimination of Isotopic Cross-Talk via +10 Da Mass Shift

For quantitative mass spectrometry, baseline interference from the target analyte's natural isotopic envelope can severely limit the assay's dynamic range. Unlabeled carbamazepine is monitored via the m/z 237 → 194 transition. Carbamazepine-d10 provides a +10 Da mass shift, monitored at m/z 247 → 204. This wide separation completely bypasses the M+1 and M+2 isotopic contributions of the parent drug, which is a significant vulnerability when using lower-deuterated alternatives (e.g., +2 Da shift) at high sample concentrations [1].

Evidence DimensionMass transition shift and baseline interference
Target Compound Datam/z 247 → 204 (+10 Da shift), 0% isotopic overlap
Comparator Or BaselineLower deuterated isotopes (+2 Da) or unlabeled (m/z 237 → 194)
Quantified DifferenceComplete elimination of M+2 natural envelope interference
ConditionsHigh-concentration therapeutic drug monitoring utilizing MRM

The +10 Da shift expands the linear dynamic range of the assay, allowing labs to quantify both trace and highly concentrated samples without mathematical deconvolution.

Process Efficiency in Solid Phase Extraction (SPE)

During Solid Phase Extraction (SPE) of water or plasma samples, absolute physical losses of the analyte are inevitable, often resulting in raw recoveries of 60-80%. Because Carbamazepine-d10 shares identical binding kinetics with the parent drug, it acts as a perfect surrogate during extraction. Isotope dilution with Carbamazepine-d10 corrects these physical losses to a reported accuracy of >90% with an intra-day relative standard deviation (RSD) of <5%, whereas non-isotopic internal standards yield highly variable recoveries (>15% RSD) due to mismatched sorbent interactions [1].

Evidence DimensionSolid Phase Extraction (SPE) corrected recovery
Target Compound Data>90% corrected process efficiency with <5% RSD
Comparator Or BaselineNon-isotopic internal standard (>15% RSD)
Quantified Difference>3x reduction in extraction variance
ConditionsOasis HLB SPE cartridges extracting complex environmental water samples

Mathematically correcting for physical sorbent losses drastically reduces the need for sample re-runs, improving throughput in high-volume testing laboratories.

Environmental Water Quality and PPCP Monitoring

Carbamazepine is a highly persistent environmental contaminant and a primary marker for anthropogenic wastewater impact. Carbamazepine-d10 is the mandated or preferred internal standard for regulatory frameworks, such as EPA Method 542, because its ability to correct for severe ion suppression in complex influent and effluent wastewater ensures reporting limits reliably reach the sub-ng/L range[1].

Therapeutic Drug Monitoring (TDM) in Clinical Toxicology

In clinical laboratories quantifying antiepileptic drugs in human plasma or serum, the +10 Da mass shift of Carbamazepine-d10 eliminates isotopic cross-talk from highly concentrated patient samples. This allows for a broad, reliable calibration curve (e.g., 5-2000 ng/mL) without baseline noise interference, ensuring precise dosing adjustments for patients [2].

High-Throughput Pharmacokinetic (PK) Studies

During preclinical animal studies utilizing automated blood sampling or microdialysis, sample volumes are extremely low, and extraction physical losses can be high. Procuring Carbamazepine-d10 ensures that any physical losses during micro-extraction or protein precipitation are perfectly normalized, yielding intra-day precision variances of <5% [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

246.157730470 Da

Monoisotopic Mass

246.157730470 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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